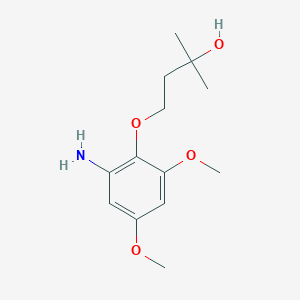
4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol is a chemical compound with a complex structure that includes an amino group, two methoxy groups, and a phenoxy group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 2-amino-4,6-dimethoxyphenol with an appropriate halogenated butanol derivative under basic conditions to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then alkylated using a suitable alkylating agent to introduce the 2-methylbutan-2-ol moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Amino-4,6-dimethoxyphenoxy)butan-2-ol
- 3-(2-Amino-4,6-dimethoxyphenoxy)propane-1,2-diol
Comparison
Compared to similar compounds, 4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol is unique due to its specific structural features, such as the presence of the 2-methylbutan-2-ol moiety
Propriétés
Formule moléculaire |
C13H21NO4 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
4-(2-amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol |
InChI |
InChI=1S/C13H21NO4/c1-13(2,15)5-6-18-12-10(14)7-9(16-3)8-11(12)17-4/h7-8,15H,5-6,14H2,1-4H3 |
Clé InChI |
FDHGBAQNCHUPFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCOC1=C(C=C(C=C1OC)OC)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















